![molecular formula C20H13N3O3S2 B2662712 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 681233-15-8](/img/structure/B2662712.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains an isoindoline group, which is a type of heterocycle. Isoindolines are found in a variety of natural and synthetic compounds and can have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoindoline and thiochromeno[4,3-d]thiazole rings. These rings would likely impart significant aromatic character to the molecule, influencing its chemical behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoindoline and thiochromeno[4,3-d]thiazole rings would likely make the compound relatively stable and resistant to degradation .Scientific Research Applications
Anti-Inflammatory Applications
- Synthesis and Evaluation as Anti-Inflammatory Agents: Novel derivatives of 2-(1,3-dioxoisoindolin-2-yl) have been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. These compounds showed promising anti-inflammatory activity, and molecular docking studies were performed to understand their binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Applications
- Design and Synthesis for Anticonvulsant Effects: A series of 2-(1,3-dioxoisoindolin-2-yl) derivatives were synthesized, focusing on anticonvulsant activities. These compounds were evaluated in various seizure models, demonstrating significant anticonvulsant activity (Nath et al., 2021).
- Potential as Anticonvulsant Agents: Additional studies on 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives have shown their potential as anticonvulsant agents, particularly effective against maximal electroshock seizure (MES) tests (Nikalje, Khan, & Ghodke, 2011).
Anticancer Applications
- Synthesis and Anticancer Activity Evaluation: Indole derivatives containing a 2-(1,3-dioxoisoindolin-2-yl) scaffold have been designed and synthesized as novel anticancer agents. These compounds showed potent antiproliferative activities against specific cancer cell lines, with significant apoptosis induction and cell cycle arrest effects (Zhang et al., 2023).
Other Applications
- Optoelectronic Properties in Polythiophenes: The synthesis of thiazole-containing monomers related to 2-(1,3-dioxoisoindolin-2-yl) has been explored, with a focus on the optoelectronic properties of the resultant conducting polymers. These studies contribute to the understanding of materials science and electronics (Camurlu & Guven, 2015).
- Synthesis and Antibacterial Activities: Certain derivatives of 2-(1,3-dioxoisoindolin-2-yl) have been synthesized and evaluated for their antibacterial activities against common bacterial strains, highlighting potential applications in antimicrobial therapy (Juddhawala, Parekh, & Rawal, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c24-16(9-23-18(25)11-5-1-2-6-12(11)19(23)26)21-20-22-17-13-7-3-4-8-14(13)27-10-15(17)28-20/h1-8H,9-10H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZNTFARLJJNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
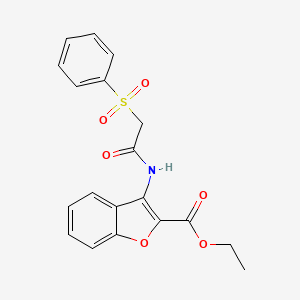
![{4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone](/img/structure/B2662630.png)

![4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2662633.png)
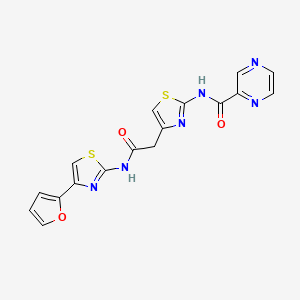
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2662635.png)
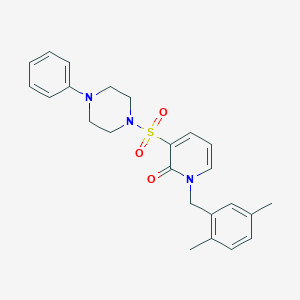

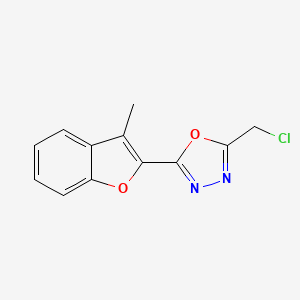
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide](/img/structure/B2662640.png)

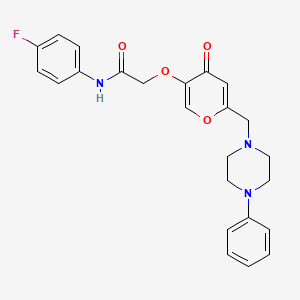
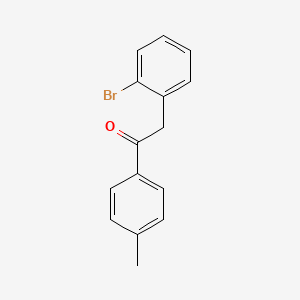
![2-[5-(hydroxymethyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2662650.png)
